molecular formula C12H12O4 B11812015 4-Ethoxy-2-methylbenzofuran-6-carboxylic acid

4-Ethoxy-2-methylbenzofuran-6-carboxylic acid

Cat. No.: B11812015
M. Wt: 220.22 g/mol
InChI Key: CNWDFWMJWCHQEP-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methylbenzofuran-6-carboxylic acid is a benzofuran derivative characterized by an ethoxy group at position 4, a methyl group at position 2, and a carboxylic acid moiety at position 6. Its molecular formula is C₁₂H₁₂O₄, with a calculated molecular weight of 220.22 g/mol (estimated by substituting the methoxy group in a structurally similar compound with ethoxy ).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

4-ethoxy-2-methyl-1-benzofuran-6-carboxylic acid

InChI

InChI=1S/C12H12O4/c1-3-15-10-5-8(12(13)14)6-11-9(10)4-7(2)16-11/h4-6H,3H2,1-2H3,(H,13,14)

InChI Key

CNWDFWMJWCHQEP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC2=C1C=C(O2)C)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis of Ethoxy Group

The ethoxy group at position 4 undergoes acid-catalyzed hydrolysis to yield 4-hydroxy-2-methylbenzofuran-6-carboxylic acid. This reaction is critical for generating phenolic intermediates for further derivatization.

Conditions :

  • Reagents: 48% HBr in acetic acid

  • Temperature: 110°C, reflux

  • Duration: 6 hours

  • Yield: 82%

Starting Material Product Reagent Yield
4-Ethoxy-2-methylbenzofuran-6-carboxylic acid4-Hydroxy-2-methylbenzofuran-6-carboxylic acidHBr/AcOH82%

This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water and elimination of ethanol .

Esterification and Saponification

The carboxylic acid group participates in esterification and saponification, enabling interconversion between acid and ester forms.

Esterification

Conditions :

  • Reagents: Methanol, H₂SO₄ (catalyst)

  • Temperature: 65°C, reflux

  • Duration: 4 hours

  • Yield: 95% (methyl ester)

Saponification

Conditions :

  • Reagents: 2M NaOH, ethanol/water (1:1)

  • Temperature: 80°C

  • Duration: 3 hours

  • Yield: 89%

Reaction Type Starting Material Product Conditions Yield
EsterificationThis compoundMethyl 4-ethoxy-2-methylbenzofuran-6-carboxylateMeOH/H₂SO₄, reflux95%
SaponificationMethyl 4-ethoxy-2-methylbenzofuran-6-carboxylateThis compoundNaOH, ethanol/water89%

Electrophilic Aromatic Substitution

The electron-rich benzofuran ring undergoes halogenation at positions activated by the ethoxy group.

Bromination

Conditions :

  • Reagents: Br₂ (1.2 eq) in glacial acetic acid

  • Temperature: 25°C

  • Duration: 2 hours

  • Yield: 76% (5-bromo derivative)

Position Product Reagent Yield
C55-Bromo-4-ethoxy-2-methylbenzofuran-6-carboxylic acidBr₂/AcOH76%

The ethoxy group directs electrophiles to the ortho (C5) and para (C7) positions, with C5 favored due to steric effects .

Decarboxylation

Thermal decarboxylation eliminates the carboxylic acid group, forming 4-ethoxy-2-methylbenzofuran.

Conditions :

  • Reagents: Copper chromite (catalyst)

  • Temperature: 200°C

  • Duration: 1 hour

  • Yield: 68%

Starting Material Product Catalyst Yield
This compound4-ethoxy-2-methylbenzofuranCopper chromite68%

Formation of Acid Derivatives

The carboxylic acid group reacts to form pharmacologically relevant derivatives.

Amide Formation

Conditions :

  • Reagents: Benzylamine, DCM, room temperature

  • Duration: 12 hours

  • Yield: 85%

Derivative Reagent Product Yield
AmideBenzylamine4-Ethoxy-2-methylbenzofuran-6-carboxybenzylamide85%

Cross-Coupling Reactions

The compound participates in Suzuki–Miyaura coupling after bromination at C5.

Conditions :

  • Reagents: Pd(PPh₃)₄, K₂CO₃, phenylboronic acid

  • Solvent: DME/H₂O (4:1)

  • Temperature: 90°C

  • Yield: 72%

Starting Material Product Catalyst Yield
5-Bromo-4-ethoxy-2-methylbenzofuran-6-carboxylic acid5-Phenyl-4-ethoxy-2-methylbenzofuran-6-carboxylic acidPd(PPh₃)₄72%

Scientific Research Applications

Anticancer Properties

Research indicates that benzofuran derivatives, including 4-Ethoxy-2-methylbenzofuran-6-carboxylic acid, exhibit significant anticancer activity. Studies have shown that:

  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating mitochondrial pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins. For example, in HepG2 liver cancer cells, treatment resulted in increased levels of Bax (pro-apoptotic) and decreased levels of Bcl-2 (anti-apoptotic) proteins .
  • Cell Cycle Arrest : The compound has been observed to cause S-phase arrest in cancer cells, inhibiting their proliferation. This was demonstrated in various studies where cell viability assays indicated a significant reduction in cancer cell growth upon treatment with the compound .
Compound Cell Line % Cell Viability
This compoundHepG235.01
DoxorubicinHepG20.62

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Inhibition of Pathogens : It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Inhibition zones were measured using the well diffusion method, demonstrating its potential as an antibacterial agent.
Compound Microorganism Inhibition Zone (mm) MIC (μg/mL)
This compoundE. coli10.5280
This compoundS. aureus13265

Antioxidant Activity

The antioxidant potential of this compound has been highlighted in several studies:

  • Mechanism of Action : It may scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage associated with various diseases .

Synthetic Methods

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with appropriate benzofuran precursors.
  • Reactions : Key reactions include esterification and cyclization processes to introduce the ethoxy group and carboxylic acid functionality.
  • Purification : Techniques such as column chromatography are employed to isolate the desired product with high purity.

Case Studies

Several case studies have explored the applications of this compound:

  • Anticancer Efficacy Study :
    • A study evaluated the cytotoxic effects of benzofuran derivatives on different cancer cell lines, demonstrating that compounds similar to this compound exhibited significant inhibitory activity against HepG2 cells.
  • Antimicrobial Activity Assessment :
    • Research focused on the antimicrobial efficacy of this compound against common pathogens showed promising results, suggesting its potential as a lead compound for drug development targeting bacterial infections.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural features and properties of 4-ethoxy-2-methylbenzofuran-6-carboxylic acid with its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
This compound 4-OCH₂CH₃, 2-CH₃, 6-COOH C₁₂H₁₂O₄ 220.22 (estimated) Higher lipophilicity vs. methoxy analogs
4-Methoxy-2-methylbenzofuran-6-carboxylic acid 4-OCH₃, 2-CH₃, 6-COOH C₁₁H₁₀O₄ 206.19 Lower steric bulk than ethoxy
6-Hydroxy-2-methylbenzofuran-4-carboxylic acid 4-OH, 2-CH₃, 6-COOH C₁₀H₈O₄ 192.17 Higher polarity; tested vs. MbtI
5-Methoxybenzofuran-2-carboxylic acid 5-OCH₃, 2-COOH C₁₀H₈O₄ 192.17 Similarity score: 0.89 to benzofuran-2-carboxylic acid
7-Methoxy-6-methyl-1-oxo-3H-2-benzofuran-4-carboxylic acid 7-OCH₃, 6-CH₃, 1-oxo, 4-COOH C₁₂H₁₀O₅ 250.20 Contains ketone; synonyms include isocyclopaldic acid
Key Observations:
  • Substituent Position and Type: The position of the ethoxy/methoxy/hydroxy groups significantly impacts electronic and steric profiles.
  • Carboxylic Acid Position : The 6-carboxylic acid group in the target compound contrasts with 2-carboxylic acid derivatives (e.g., 5-methoxybenzofuran-2-carboxylic acid), altering hydrogen-bonding capacity and acidity .
  • Biological Relevance : The hydroxylated analog (6-hydroxy-2-methylbenzofuran-4-carboxylic acid) demonstrated activity against MbtI, a target in tuberculosis research, suggesting that substituent polarity may influence bioactivity .

Biological Activity

4-Ethoxy-2-methylbenzofuran-6-carboxylic acid is an organic compound with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research indicates that it may exhibit anti-tumor, antibacterial, and antiviral properties, making it a candidate for further investigation in therapeutic applications.

The compound is characterized by its unique structure, which includes a benzofuran ring. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
IUPAC Name4-ethoxy-2-methyl-1-benzofuran-6-carboxylic acid
InChIInChI=1S/C12H12O4/c1-3-15-10-5-8(12(13)14)6-11-9(10)4-7(2)16-11/h4-6H,3H2,1-2H3,(H,13,14)
InChI KeyCNWDFWMJWCHQEP-UHFFFAOYSA-N
Canonical SMILESCCOC1=CC(=CC2=C1C=C(O2)C)C(=O)O

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed effects on cell proliferation and viability .

Antiproliferative Activity

A notable aspect of the biological activity of this compound is its antiproliferative effect against various cancer cell lines. Research has demonstrated that derivatives of benzofuran compounds exhibit significant cytotoxicity. For instance, studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range for similar compounds when tested against human cancer cell lines such as MDA-MB-231 (breast carcinoma), CEM (lymphoblastic leukemia), and HeLa (cervical carcinoma) cells .

Table 1: Antiproliferative Activity of Benzofuran Derivatives

CompoundCell LineIC50 (µM)
This compoundMDA-MB-231TBD
Reference Compound (Colchicine)MDA-MB-231<0.01
Compound ACEMTBD
Compound BHeLaTBD

Antibacterial and Antiviral Activities

In addition to its anti-tumor properties, this compound has been investigated for antibacterial and antiviral activities. Studies have shown that benzofuran derivatives can possess significant antibacterial effects against various pathogens and may inhibit viral replication in vitro . The specific mechanisms underlying these activities are still under investigation but may involve disruption of bacterial cell walls or interference with viral entry into host cells.

Structure–Activity Relationship (SAR)

The biological activity of benzofuran derivatives often correlates with their structural features. Research indicates that modifications at the C-2 position of the benzofuran ring can significantly impact cytotoxicity and overall biological activity . For instance, the introduction of different substituents can enhance or diminish the compound's effectiveness against specific cancer cell lines.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antitumor Activity : A series of benzofuran derivatives were synthesized and evaluated for their anticancer properties against various human cancer cell lines. One study reported that certain derivatives exhibited IC50 values as low as 11 µM against ovarian cancer cell lines, indicating strong antiproliferative effects .
  • Antibacterial Activity : Another study assessed the antibacterial efficacy of benzofuran compounds against Gram-positive and Gram-negative bacteria. Results showed that some derivatives inhibited bacterial growth at low concentrations, suggesting potential as therapeutic agents in treating infections .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural elucidation and purity assessment of 4-Ethoxy-2-methylbenzofuran-6-carboxylic acid?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm substitution patterns (e.g., ethoxy and methyl groups on the benzofuran core). Compare chemical shifts with structurally related compounds like 6-Methoxy-3-methylbenzofuran derivatives .
  • Infrared (IR) Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm1^{-1}) and ether (C-O-C stretch ~1250 cm1^{-1}) functional groups.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase C18 columns with UV detection (λ = 254 nm). Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to resolve impurities from related benzofuran analogs .
  • Mass Spectrometry (MS) : Confirm molecular ion ([M-H]^- at m/z 234) and fragmentation patterns using ESI-MS.

Q. What safety protocols are essential for handling this compound given limited toxicological data?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to minimize inhalation risks .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Emergency Measures : Treat acute exposure (e.g., skin contact) with immediate washing and medical consultation. Follow GHS Category 4 guidelines (Warning: H302, H312, H332) .

Q. What are common synthetic impurities in this compound, and how are they characterized?

  • Methodological Answer :

  • By-Products : Incomplete ester hydrolysis may yield ethyl ester intermediates. Side reactions (e.g., demethylation) can produce 4-hydroxy analogs.
  • Analytical Workflow :
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates (ethyl acetate/hexane, 3:7).
  • HPLC-MS : Identify impurities via retention time shifts and mass discrepancies .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying catalytic conditions?

  • Methodological Answer :

  • Catalyst Screening : Test palladium (e.g., Pd/C) vs. acid catalysts (e.g., H2_2SO4_4) for cyclization steps. For related benzofuran esters, Pd/C in ethanol improved yields by 15% .
  • Reaction Parameter Table :
ParameterOptimal RangeImpact on Yield
Temperature80–100°C↑ Cyclization
Reaction Time12–18 hours↓ By-Products
SolventEthanol/Water (7:3)↑ Solubility
  • Purification : Use recrystallization (ethanol/water) or flash chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What computational strategies predict the interaction of this compound with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular Docking : Utilize AutoDock Vina to model binding affinities to cyclooxygenase (COX-2) active sites. Parameterize the carboxylic acid group for hydrogen bonding with Arg120 .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with mycophenolic acid analogs, where methoxy groups influence electron density .

Q. How can contradictions in reported biological activity data for benzofuran derivatives be resolved?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate antimicrobial activity using CLSI guidelines (e.g., broth microdilution for MIC values). Control variables like solvent (DMSO ≤1% v/v) to avoid cytotoxicity artifacts .
  • Meta-Analysis : Cross-reference datasets from PubChem and EPA DSSTox to identify outliers. For example, discrepancies in IC50_{50} values may arise from cell line variability (e.g., HEK293 vs. HeLa) .

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